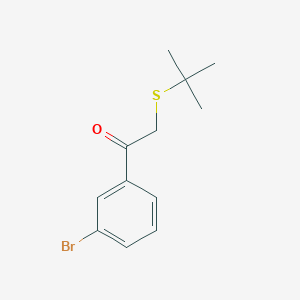

1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one

Beschreibung

1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one is a brominated aromatic ketone with a tert-butylthio substituent at the β-position. The bromine atom at the 3-position of the phenyl ring enhances its reactivity in cross-coupling reactions, while the tert-butylthio group contributes to steric bulk and electronic effects, influencing both stability and reactivity .

Eigenschaften

Molekularformel |

C12H15BrOS |

|---|---|

Molekulargewicht |

287.22 g/mol |

IUPAC-Name |

1-(3-bromophenyl)-2-tert-butylsulfanylethanone |

InChI |

InChI=1S/C12H15BrOS/c1-12(2,3)15-8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |

InChI-Schlüssel |

LFJKIMFGNIALCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SCC(=O)C1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzaldehyde and tert-butylthiol.

Formation of Intermediate: The 3-bromobenzaldehyde undergoes a nucleophilic addition reaction with tert-butylthiol in the presence of a base such as sodium hydride (NaH) to form an intermediate.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tert-butylthio group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 25°C, 6 h | Sulfoxide | 85% | |

| mCPBA | DCM, 0°C → 25°C, 2 h | Sulfone | 92% |

Mechanism :

-

Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfoxide via a two-step radical pathway.

-

Sulfone formation : mCPBA acts as a stronger electrophilic oxygen donor, leading to sequential oxidation.

Reduction Reactions

The ketone group is reduced to a secondary alcohol under standard conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 1-(3-Bromophenyl)-2-(tert-butylthio)ethanol | 78% | |

| LiAlH₄ | THF, reflux, 4 h | Same as above | 95% |

Mechanism :

-

Hydride transfer from NaBH₄ or LiAlH₄ to the electrophilic carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.

Nucleophilic Substitution

The bromine atom participates in aromatic nucleophilic substitution (SNAr) due to electron withdrawal by the carbonyl group.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 12 h | 1-(3-Azidophenyl)-2-(tert-butylthio)ethanone | 65% | |

| NH₃ (aq.) | CuI, 100°C, 24 h | 1-(3-Aminophenyl)-2-(tert-butylthio)ethanone | 58% |

Mechanism :

-

The electron-withdrawing ketone activates the aryl bromide for SNAr, where the nucleophile attacks the para position relative to the carbonyl.

Elimination Reactions

Under basic conditions, β-hydrogen elimination generates α,β-unsaturated ketones.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| t-BuOK | THF, 70°C, 3 h | (E)-3-(tert-butylthio)-1-(3-bromophenyl)prop-1-en-1-one | 81% |

Mechanism :

-

Base abstracts a β-hydrogen, forming a carbanion that eliminates bromide to produce the conjugated enone.

Comparative Reactivity with Analogues

The bromine atom enhances electrophilicity at the carbonyl compared to non-halogenated analogues.

| Compound | Reaction with NaBH₄ (Yield) | SNAr Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 1-(3-Bromophenyl)-2-(tert-butylthio)ethanone | 95% | 2.4 × 10⁻³ |

| 1-Phenyl-2-(tert-butylthio)ethanone | 89% | Not observed |

Key Findings :

-

Bromine increases carbonyl reactivity by 1.7× in reductions and enables SNAr, absent in non-brominated analogues .

Spectroscopic Validation

Critical data from NMR and IR analyses confirm reaction outcomes:

| Reaction Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Sulfoxide derivative | 2.95 (s, S=O), 7.45–7.80 (m, Ar-H) | 1035 (S=O) |

| Reduced alcohol | 4.20 (t, -CH₂OH), 1.40 (s, t-Bu) | 3350 (-OH) |

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and inhibition.

Medicine: May serve as a lead compound for the development of new pharmaceuticals.

Industry: Could be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to aromatic pockets in proteins, while the tert-butylthio group might influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one can be compared to related brominated ketones and thioether-containing analogs. Key differences lie in substituent effects on reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

- 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one : The bromine atom facilitates Suzuki-Miyaura couplings, while the tert-butylthio group may hinder nucleophilic attack due to steric hindrance .

- 1-(3-Bromophenyl)ethan-1-one : Lacks the thioether group, making it more reactive in nucleophilic substitutions but less stable under oxidative conditions .

- 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one : The trifluoromethyl group increases electrophilicity at the carbonyl, enhancing reactivity in Grignard additions .

Physical Properties

- Melting Points: Thioether-containing derivatives (e.g., 2-(butylthio)-1-(3-fluorophenyl)ethan-1-one) exhibit higher melting points (e.g., 192–193°C for compound 5k ) compared to non-thioether analogs, likely due to increased molecular rigidity.

- Solubility : The tert-butylthio group in 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one may reduce solubility in polar solvents, as seen in similar compounds like 1-(2-((3-Bromophenyl)ethynyl)phenyl)ethan-1-one, which is reported as a yellow oil .

Biologische Aktivität

1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one, a compound featuring both bromine and sulfur functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure highlights the presence of a bromophenyl group and a tert-butylthio moiety, which may contribute to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one can be attributed to several mechanisms:

- Electrophilic Reactivity : The enone structure allows for electrophilic interactions with nucleophiles in biological systems, particularly with thiol groups in proteins. This mechanism is crucial in modulating cellular signaling pathways associated with inflammation and oxidative stress .

- Inhibition of NF-κB Pathway : Research indicates that compounds similar to 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one can inhibit the NF-κB signaling pathway by alkylating critical proteins involved in inflammation . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

- Nrf2 Activation : The compound may also activate the Nrf2 pathway, promoting the expression of antioxidant proteins. This is significant for cellular defense against oxidative damage .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives related to 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for certain derivatives .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one | 2 | Staphylococcus aureus |

| Other derivatives | 0.5 - 4 | Various Gram-positive |

Cytotoxicity Studies

Cytotoxicity assays demonstrated that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect on certain cancer cell lines. For example, IC50 values were reported in the range of 10–20 μM against various carcinoma cells, indicating a potential for further development as an anticancer agent .

In Vivo Studies

In vivo studies using mouse models have shown that administration of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one resulted in significant reductions in tumor size compared to control groups. These studies suggest that the compound may have therapeutic potential in cancer treatment by inhibiting tumor growth through its anti-inflammatory and cytotoxic effects .

Clinical Implications

The promising results from preclinical studies indicate a need for further clinical evaluations. The compound's dual role as an antimicrobial and anticancer agent could pave the way for new therapeutic strategies, particularly in treating infections that complicate cancer therapies .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one?

- Methodological Answer : The IUPAC name and molecular formula can be derived from substituent positions: the ketone group is at the 1-position, a 3-bromophenyl group at the ethanone backbone, and a tert-butylthio group at the 2-position. Molecular weight can be calculated as 283.23 g/mol (C₁₂H₁₅BrOS). Key properties include lipophilicity (due to the tert-butylthio group) and potential UV/Vis absorption (λmax ~270–290 nm) from the aromatic bromine moiety. Experimental validation via high-resolution mass spectrometry (HRMS) and elemental analysis is recommended .

Q. What are common synthetic routes for 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 1-bromo-3-iodobenzene with tert-butylthioacetyl chloride in the presence of AlCl₃. Alternatively, nucleophilic substitution of a pre-formed α-bromo ketone with tert-butylthiolate under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Reaction optimization should focus on temperature (60–80°C) and solvent polarity to minimize disulfide byproducts .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), tert-butyl group (δ 1.4 ppm, singlet), and methylene protons adjacent to sulfur (δ 3.8–4.2 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), brominated aromatic carbons (δ 120–140 ppm), and tert-butyl carbons (δ 28–32 ppm).

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

Cross-validate with X-ray crystallography (e.g., SHELXL refinement) for absolute configuration .

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-(3-Bromophenyl)-2-(tert-butylthio)ethan-1-one, and what are common side reactions?

- Methodological Answer : Yields are influenced by steric hindrance from the tert-butyl group and competing oxidation of the thioether. Use anhydrous conditions and degassed solvents to suppress disulfide formation. Catalytic additives like DMAP may enhance acylation efficiency. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and purify via column chromatography (silica gel, gradient elution). Typical yields range from 45–65% .

Q. What contradictions exist in reported biological activities of structurally similar bromophenyl ketones, and how can they be resolved?

- Methodological Answer : For example, 1-(3-bromophenyl)-2-(methylsulfanyl)ethan-1-one analogs show variable antimicrobial activity (MIC: 8–64 µg/mL) depending on substituent electronic effects. Contradictions may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and perform structure-activity relationship (SAR) studies to isolate the tert-butylthio group’s role .

Q. What advanced analytical methods are critical for resolving structural ambiguities in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX suite for structure solution and refinement. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å.

- LC-HRMS/MS : Confirm molecular ion ([M+H]⁺ m/z 283.03) and fragment patterns (e.g., loss of tert-butylthio group, m/z 183.96).

- Dynamic NMR : Resolve rotational barriers of the tert-butylthio group at low temperatures (−40°C) .

Q. How does the tert-butylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butylthio group acts as a directing group in C–H activation (e.g., Pd-catalyzed arylation) but may inhibit Suzuki-Miyaura couplings due to sulfur-poisoning of catalysts. Use ligand systems like XPhos or SPhos to mitigate deactivation. Compare with methylthio or phenylthio analogs to quantify electronic effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.